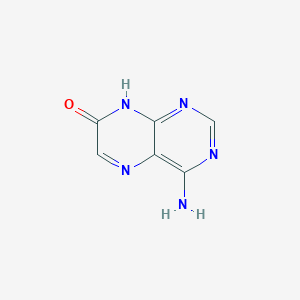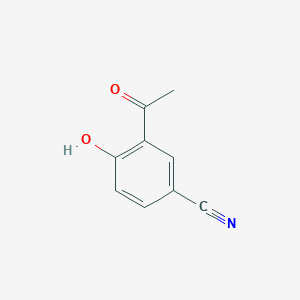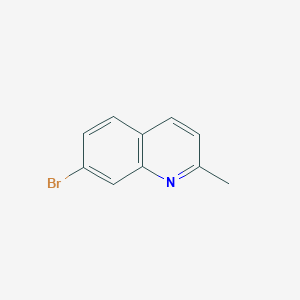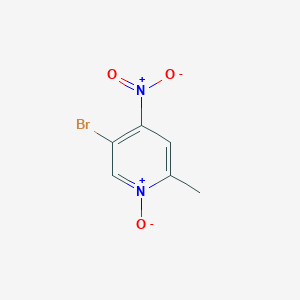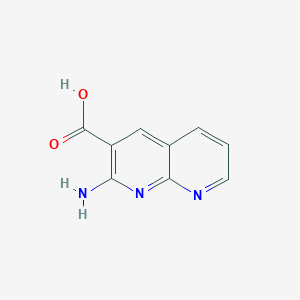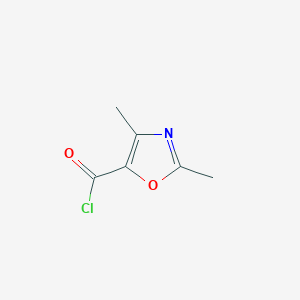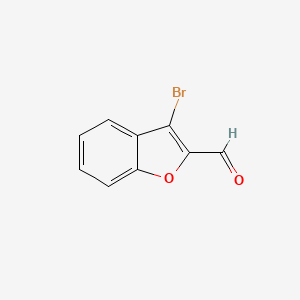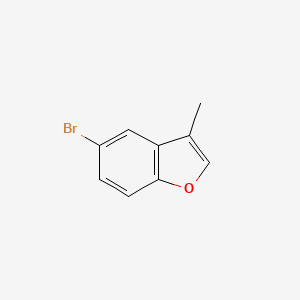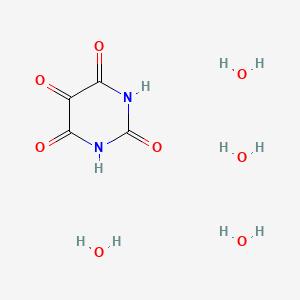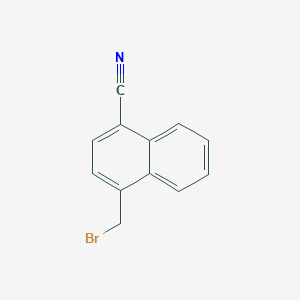
4-(Bromomethyl)naphthalene-1-carbonitrile
概要
説明
4-(Bromomethyl)naphthalene-1-carbonitrile is a chemical compound with the CAS Number 41014-20-4 . It has a molecular weight of 246.10300 and a molecular formula of C12H8BrN .
Molecular Structure Analysis
The InChI code for 4-(Bromomethyl)naphthalene-1-carbonitrile is 1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Organic Synthesis
4-(Bromomethyl)naphthalene-1-carbonitrile can be used as an intermediate in organic synthesis . The bromomethyl group makes it a good electrophile, allowing it to react with various nucleophiles in the synthesis of more complex organic compounds.
Pharmaceutical Research
This compound can also be used in pharmaceutical research . The naphthalene ring structure is a common motif in many pharmaceuticals, and the bromomethyl and carbonitrile groups can be used as points of diversification in the synthesis of new drug candidates.
Chromatography
The team of scientists at MilliporeSigma, who have experience in areas including Life Science, Material Science, Chemical Synthesis, and Chromatography, use this compound . It could potentially be used in the development of new stationary phases for chromatographic separations.
Proteomics Research
Santa Cruz Biotechnology mentions that this compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in the synthesis of probes or tags for protein labeling and detection.
Biochemical Research
As an additional biochemical, 4-(Bromomethyl)naphthalene-1-carbonitrile can be used in various biochemical research applications . This could include studies into its interactions with biological systems, or its use in the synthesis of biologically active compounds.
Safety and Hazards
特性
IUPAC Name |
4-(bromomethyl)naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZJLPIGYIBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498071 | |
| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)naphthalene-1-carbonitrile | |
CAS RN |
41014-20-4 | |
| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

